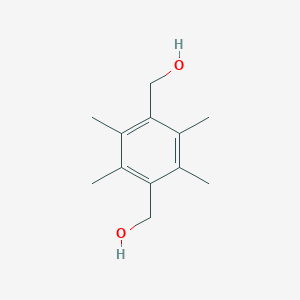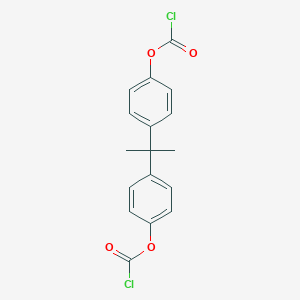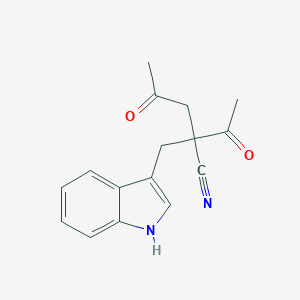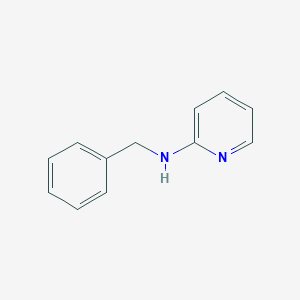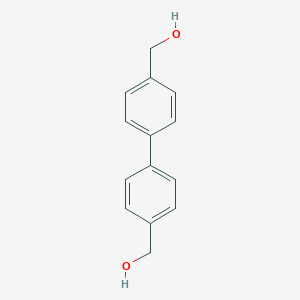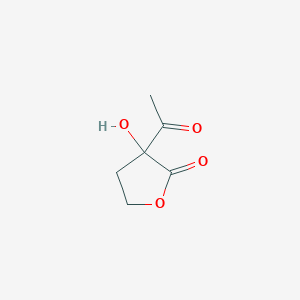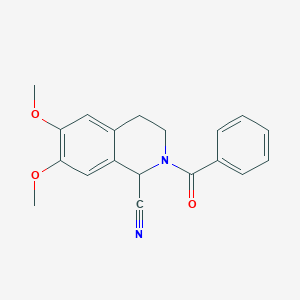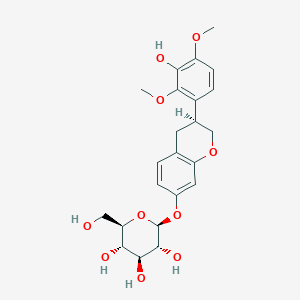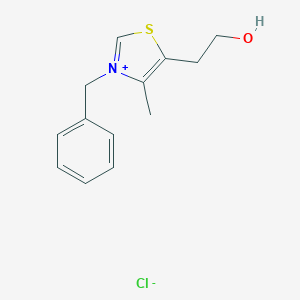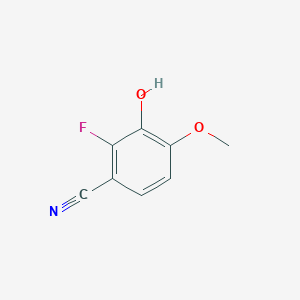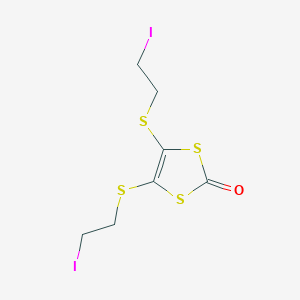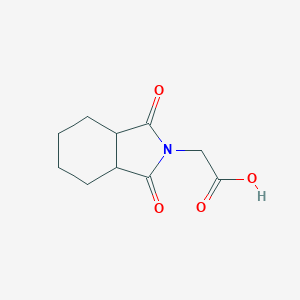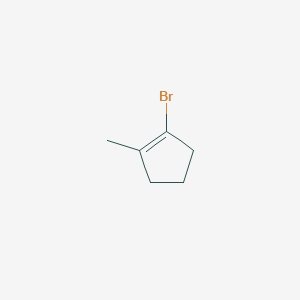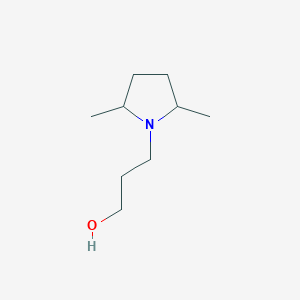
2,5-Dimethylpyrrolidine-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.
科学的研究の応用
2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of 2,5-Dimethylpyrrolidine-1-propanol is in the field of organocatalysis. 2,5-Dimethylpyrrolidine-1-propanol has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.
作用機序
The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the 2,5-Dimethylpyrrolidine-1-propanol molecule and the substrate. The chiral nature of 2,5-Dimethylpyrrolidine-1-propanol allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of 2,5-Dimethylpyrrolidine-1-propanol also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
生化学的および生理学的効果
2,5-Dimethylpyrrolidine-1-propanol has been shown to have various biochemical and physiological effects. 2,5-Dimethylpyrrolidine-1-propanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of 2,5-Dimethylpyrrolidine-1-propanol has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. 2,5-Dimethylpyrrolidine-1-propanol is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. 2,5-Dimethylpyrrolidine-1-propanol also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for 2,5-Dimethylpyrrolidine-1-propanol and its derivatives. The development of new synthetic methods can increase the availability of 2,5-Dimethylpyrrolidine-1-propanol and reduce its cost. Another area of research is the use of 2,5-Dimethylpyrrolidine-1-propanol in the synthesis of complex natural products. 2,5-Dimethylpyrrolidine-1-propanol has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of 2,5-Dimethylpyrrolidine-1-propanol in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
2,5-Dimethylpyrrolidine-1-propanol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-Dimethylpyrrolidine-1-propanol has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. 2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.
特性
CAS番号 |
1904-16-1 |
|---|---|
製品名 |
2,5-Dimethylpyrrolidine-1-propanol |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
InChIキー |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
正規SMILES |
CC1CCC(N1CCCO)C |
その他のCAS番号 |
1904-16-1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

